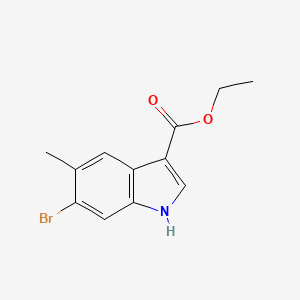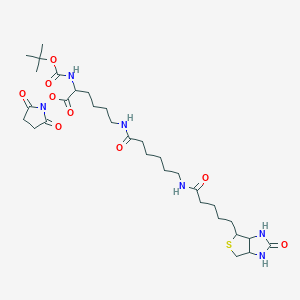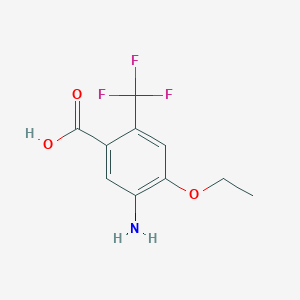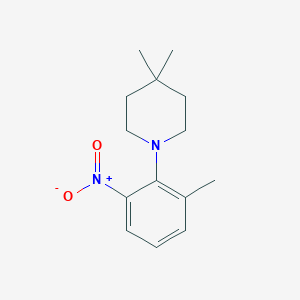
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by chlorination and subsequent vinylation The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product
Chemical Reactions Analysis
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: While not widely used industrially, it serves as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to inhibit certain enzymes is a key area of interest .
Comparison with Similar Compounds
E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the nitro and chloro substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.
Nitroquinoline: A compound with a nitro group but lacking the chloro and vinyl substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-5,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-3-4-9(2)12-11(8)7-10(13(14)15-12)5-6-16(17)18/h3-7H,1-2H3/b6-5+ |
InChI Key |
ZPUWVSZHYKEFJC-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)

![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)



![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)


![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)




